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Compound of Interest

Compound Name: Chloromethyl ethyl ether

Cat. No.: B045463

An In-depth Analysis of NMR, IR, and MS Data for Researchers and Drug Development
Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
chloromethyl ethyl ether (CsH7CIO), a key reagent and intermediate in organic synthesis.
The following sections detail its characteristic signatures in Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS), offering valuable data for identification,
purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The quantitative spectroscopic data for chloromethyl ethyl ether are summarized in the tables
below, providing a clear and concise reference for researchers.

Table 1: '"H NMR Spectroscopic Data

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
551 Singlet 2H N/A -O-CH2-Cl
3.75 Quartet 2H 7.1 -O-CH2-CHs
1.26 Triplet 3H 7.1 -CH2-CHs
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Solvent: CDCls, Reference: TMS (0 ppm)

« 13 1
Chemical Shift (8) ppm Assignment
84.8 -O-CHz-Cl
67.5 -O-CH2-CHs
15.0 -CHz2-CHs

Solvent: CDCIs, Reference: CDCIs (77.16 ppm)

Table 3: Infrared (IR) Spectroscopy Peak List

Functional Group

Wavenumber (cm~?) Intensity .

Assignment
2980-2880 Strong C-H Stretch (Alkyl)
1450, 1380 Medium C-H Bend (Alkyl)
1115 Strong C-O-C Stretch (Ether)
840 Strong C-CI Stretch

Technique: Neat Liquid Film

Table 4: Mass Spectrometry (MS) Data

m/z Relative Abundance (%) Proposed Fragment
[CH3CH20CH:CI]* (Molecular
94/96 <5
lon, M*)
59 100 [CH3CH20=CH:]* (Base Peak)
49/51 ~20 [CH2CI]*
31 ~70 [CH20H]*
29 ~45 [CH3CHz]*
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lonization Method: Electron lonization (El) at 70 eV

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectra were acquired on a standard NMR spectrometer.

e Sample Preparation: A solution of chloromethyl ethyl ether (approximately 5-10 mg) was

prepared in deuterated chloroform (CDClIsz, ~0.7 mL) in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (o
= 0.00 ppm).

e 1H NMR Acquisition: The *H NMR spectrum was recorded at a frequency of 300 MHz. A
standard pulse sequence was used with a sufficient relaxation delay to ensure accurate
integration.

e 13C NMR Acquisition: The 13C NMR spectrum was recorded at a frequency of 75 MHz using a

proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique
carbon atom.

Infrared (IR) Spectroscopy

The FTIR spectrum was obtained using a Fourier Transform Infrared spectrometer.

o Sample Preparation: A drop of neat chloromethyl ethyl ether liquid was placed between
two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

o Data Acquisition: The spectrum was recorded over the range of 4000-600 cm~1. A
background spectrum of the clean salt plates was acquired and automatically subtracted
from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum was obtained using a mass spectrometer with an electron ionization
source.
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» Sample Introduction: Due to its volatility, a small amount of chloromethyl ethyl ether was
introduced into the ion source via a direct insertion probe or a gas chromatography (GC)
inlet.

« lonization: The sample was ionized using electron ionization (El) at a standard energy of 70
evV.

e Analysis: The resulting ions were separated by a mass analyzer (e.g., a quadrupole) and
detected to generate the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like chloromethyl ethyl ether.
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Caption: General workflow for the spectroscopic analysis of chloromethyl ethyl ether.

¢ To cite this document: BenchChem. [Spectroscopic Profile of Chloromethyl Ethyl Ether: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b045463#spectroscopic-data-nmr-ir-ms-of-
chloromethyl-ethyl-ether]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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